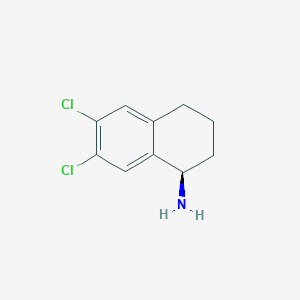
(R)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound characterized by the presence of two chlorine atoms on the naphthalene ring and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Chlorination: The naphthalene derivative undergoes chlorination to introduce chlorine atoms at the 6 and 7 positions.
Reduction: The chlorinated naphthalene is then subjected to reduction to form the tetrahydronaphthalene structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and reduction processes, followed by efficient amination techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: ®-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced further to modify the tetrahydronaphthalene ring.
Substitution: Substitution reactions can occur at the chlorine atoms or the amine group, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation Products: Various oxidized naphthalene derivatives.
Reduction Products: Further reduced tetrahydronaphthalene compounds.
Substitution Products: New derivatives with different substituents replacing the chlorine atoms or amine group.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which ®-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
®-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-2-amine: Similar structure but with the amine group at the 2-position.
(S)-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different stereochemistry.
6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure with a hydroxyl group instead of an amine.
Uniqueness: ®-6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry and the presence of both chlorine atoms and an amine group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11Cl2N |
|---|---|
Poids moléculaire |
216.10 g/mol |
Nom IUPAC |
(1R)-6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2/t10-/m1/s1 |
Clé InChI |
MWHCNDHYTRDREW-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@H](C2=CC(=C(C=C2C1)Cl)Cl)N |
SMILES canonique |
C1CC(C2=CC(=C(C=C2C1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


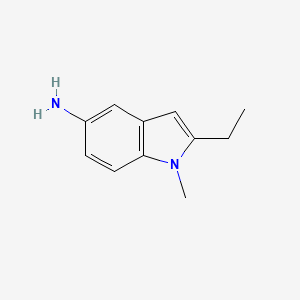
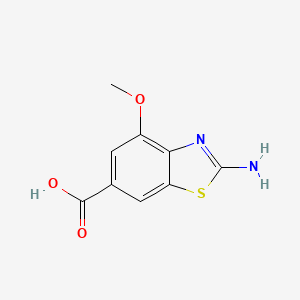
![(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B13034484.png)
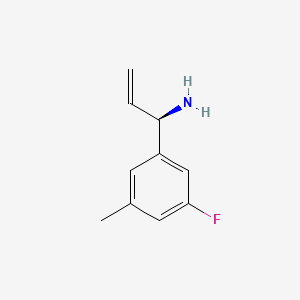
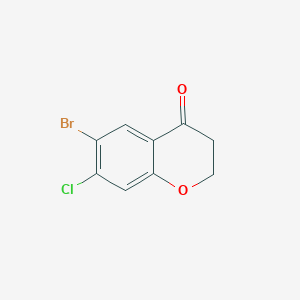
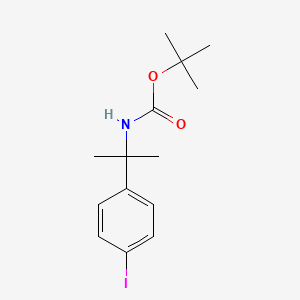
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl thiophene-2-sulfonate](/img/structure/B13034502.png)
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)-n'-ethylsulfuric diamide](/img/structure/B13034505.png)
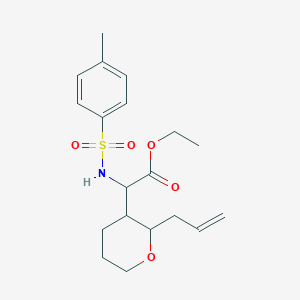
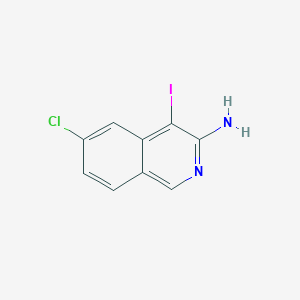

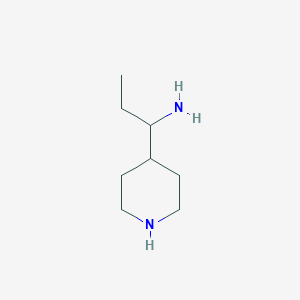
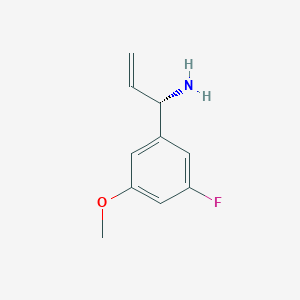
![1-[4-(Methylethyl)phenyl]prop-2-enylamine](/img/structure/B13034549.png)
